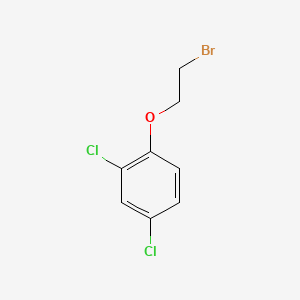

1-(2-Bromoethoxy)-2,4-dichlorobenzene

Overview

Description

1-(2-Bromoethoxy)-2,4-dichlorobenzene, also known as BEDCB, is an organic compound belonging to the class of aromatic compounds known as halogenated phenyl compounds. It is a colorless liquid with a pungent odor and is highly soluble in water. BEDCB is used in a variety of applications, ranging from chemical synthesis to scientific research. It is also used as a flame retardant, solvent, and as an intermediate in the manufacture of other chemicals.

Scientific Research Applications

Application in Chemical Crystallography

- Summary of the Application: This compound is used in the synthesis of chalcone derivatives, which are organic compounds found in plants and have applications in various scientific domains .

- Methods of Application or Experimental Procedures: The chalcone derivatives were synthesized and characterized by 1H NMR and HRMS. The crystalline structures of two compounds were further characterized by X-ray crystal diffraction .

- Results or Outcomes: Two of the synthesized compounds showed inhibitory activity on α-glucosidase, an enzyme involved in carbohydrate metabolism. Interestingly, two other compounds increased the activity of α-glucosidase .

Application in Sodium Metal Batteries

- Summary of the Application: A bromide-based nonflammable electrolyte has been developed for safe and long-life sodium metal batteries (SMBs). This electrolyte uses a flame-retardant solvent, 2-bromo-1-(2-bromoethoxy)ethane (BBE), which is similar to the compound you asked about .

- Methods of Application or Experimental Procedures: The BBE solvent was used to create a bromide-based nonflammable electrolyte. This electrolyte was then used in sodium metal batteries .

- Results or Outcomes: The BBE-based electrolyte improved the safety and lifespan of the sodium metal batteries. It prolonged the cycle life of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles. It also produced a stable cycle life of 1400 hours in the Na//Na symmetric cells .

Application in Chemical Synthesis

- Summary of the Application: A similar compound, 1-(2-Bromoethoxy)-2-bromobenzene, is available for purchase and can be used in various chemical synthesis applications .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results or Outcomes: The outcomes would also depend on the specific synthesis. However, this compound is typically used due to its reactivity with other compounds .

Application in Two-Photon Excited Fluorescence Microscopy

- Summary of the Application: A similar compound, 1-Bromo-2-(2-methoxyethoxy)ethane, can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results or Outcomes: The outcomes would also depend on the specific synthesis. However, this compound is typically used due to its reactivity with other compounds .

Application in Industrial Testing

- Summary of the Application: A similar compound, 1-(2-Bromoethoxy)-2-bromobenzene, is available for purchase and can be used in various industrial testing applications .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular testing being performed .

- Results or Outcomes: The outcomes would also depend on the specific testing. However, this compound is typically used due to its reactivity with other compounds .

properties

IUPAC Name |

1-(2-bromoethoxy)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYZGSRLAGSENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219803 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

CAS RN |

6954-77-4 | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6954-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)